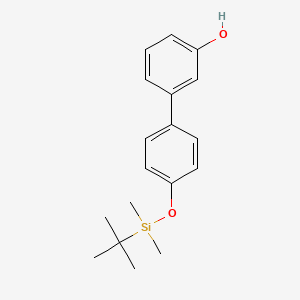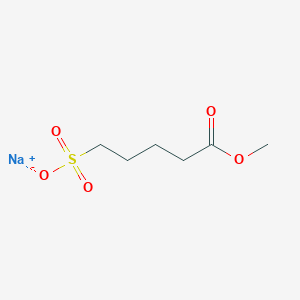
Sodium 5-Methoxy-5-oxopentane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-Methoxy-5-oxopentane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a methoxy-substituted pentanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-Methoxy-5-oxopentane-1-sulfonate typically involves the reaction of 5-methoxy-5-oxopentanoic acid with a sulfonating agent such as sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product. The general reaction scheme can be represented as follows:
[ \text{5-Methoxy-5-oxopentanoic acid} + \text{Sodium sulfite} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Sodium 5-Methoxy-5-oxopentane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinates, thiols.
Substitution: Various substituted pentanoic acid derivatives.
科学研究应用
Sodium 5-Methoxy-5-oxopentane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of Sodium 5-Methoxy-5-oxopentane-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their function. Additionally, the methoxy and oxo groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Sodium 5-amino-4-methoxy-2-nitrobenzenesulfonate
- Sodium 1-octanesulfonate
- Sodium sulfinates
Uniqueness
Sodium 5-Methoxy-5-oxopentane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other sulfonates, it offers a unique balance of hydrophilicity and lipophilicity, making it suitable for diverse applications.
属性
分子式 |
C6H11NaO5S |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
sodium;5-methoxy-5-oxopentane-1-sulfonate |
InChI |
InChI=1S/C6H12O5S.Na/c1-11-6(7)4-2-3-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |
InChI 键 |
VEFXBXYWPSNISI-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)CCCCS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


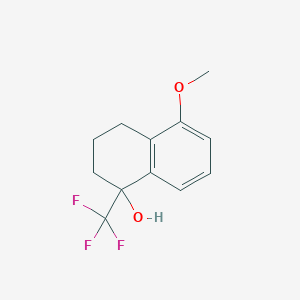
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
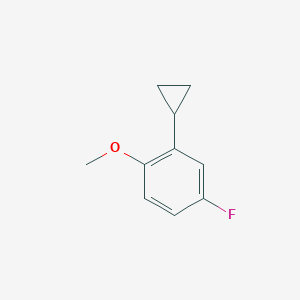
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
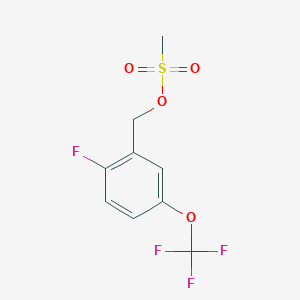

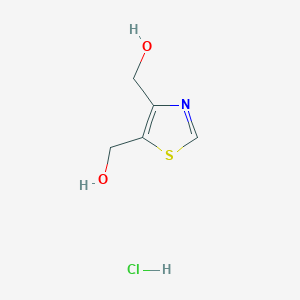
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
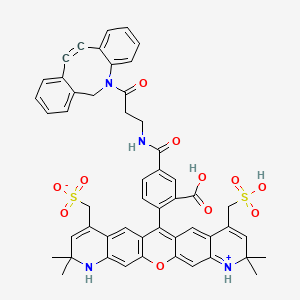

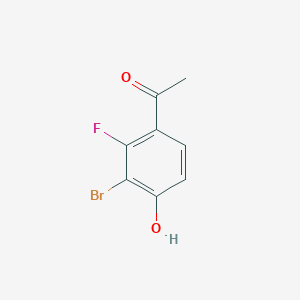
![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)
